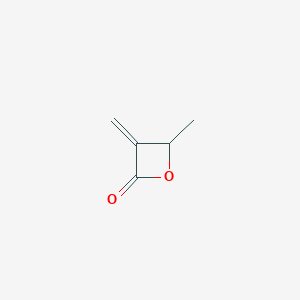
2-Oxetanone, 4-methyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanone, 4-methyl-3-methylene- is a chemical compound with the molecular formula C5H6O2. It is also known by other names such as 4-Methylene-2-oxetanone and 3-Butenoic acid, 3-hydroxy-, β-lactone. This compound is characterized by its four-membered oxetane ring, which is a strained cyclic ether. The presence of the methylene group at the 4-position and the methyl group at the 3-position makes it a unique derivative of oxetanone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 4-methyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-butenoic acid with a dehydrating agent can lead to the formation of the oxetane ring. Another method involves the use of ketene dimerization, where diketene reacts with suitable nucleophiles to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 2-Oxetanone, 4-methyl-3-methylene- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in industrial production include dehydrating agents, catalysts, and solvents that facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanone, 4-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The methylene and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Oxetanone, 4-methyl-3-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Oxetanone, 4-methyl-3-methylene- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Diketene: Another oxetane derivative with similar reactivity.
3-Butenoic acid, 3-hydroxy-, β-lactone: A closely related compound with a similar structure.
Uniqueness
2-Oxetanone, 4-methyl-3-methylene- is unique due to the presence of both a methylene and a methyl group, which confer distinct reactivity and properties compared to other oxetane derivatives. Its strained ring structure also makes it a valuable intermediate in various chemical reactions .
Propiedades
Número CAS |
117203-16-4 |
|---|---|
Fórmula molecular |
C5H6O2 |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
4-methyl-3-methylideneoxetan-2-one |
InChI |
InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h4H,1H2,2H3 |
Clave InChI |
ABPAZYHRDOVNLH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
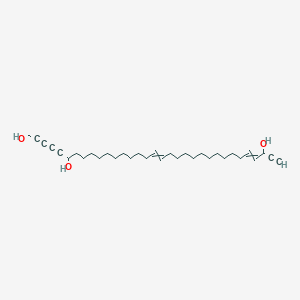
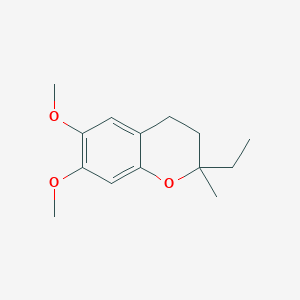
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)

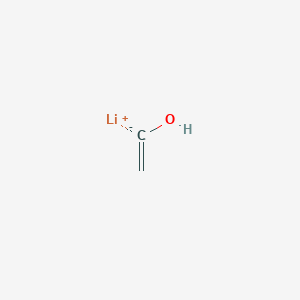

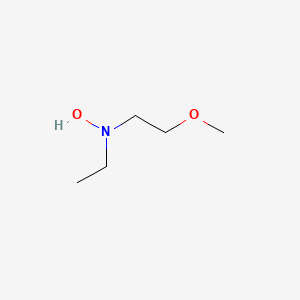
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
